molecular formula C11H19NO3 B13907605 Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13907605
M. Wt: 213.27 g/mol
InChI Key: DTJRCUVAZKZMKW-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 2982738-99-6) is a bicyclic organic compound featuring a hydroxyl (-OH) group at the 3-position of the azabicyclo[3.1.1]heptane scaffold, protected by a tert-butyloxycarbonyl (Boc) group at the nitrogen. The cis-configuration of the hydroxyl group is critical for its stereochemical interactions in medicinal chemistry applications. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) and oncology therapeutics. Its molecular formula is C11H19NO3, with a molecular weight of 213.27 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the nitrogen during synthetic transformations .

Properties

IUPAC Name

tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJRCUVAZKZMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Core Formation

  • The bicyclic azabicyclo[3.1.1]heptane core can be constructed via intramolecular cyclization reactions starting from linear amino acid derivatives or appropriately substituted cycloalkanones and amines.
  • One approach involves the reaction of a suitable amine with a bicyclic ketone precursor, followed by selective functionalization to introduce the hydroxyl group.
  • The cyclization conditions often require controlled temperature and the use of bases or catalysts to promote ring closure while minimizing side reactions.

Introduction of the Hydroxyl Group

  • The 3-hydroxy substituent is typically introduced by oxidation or nucleophilic substitution on a precursor bicyclic intermediate.
  • Oxidation methods may involve mild oxidizing agents such as hydrogen peroxide or potassium permanganate under carefully controlled conditions to avoid overoxidation.
  • Alternatively, hydroxylation can be achieved via epoxidation of an alkene intermediate followed by ring opening.

Installation of the tert-Butyl Ester

  • The tert-butyl ester at the 6-carboxylate position is generally introduced via esterification using tert-butyl chloroformate or tert-butyl alcohol in the presence of coupling agents or bases such as triethylamine.
  • Protection of the amine group during esterification is often necessary to prevent side reactions; this is commonly achieved using tert-butoxycarbonyl (Boc) protecting groups.

Representative Preparation Example

A representative synthetic sequence for a related bicyclic compound, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, provides insight into the preparation of the hydroxy analog:

Step Reagents & Conditions Outcome
1. Starting material: 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester Dissolved in DMF, addition of dodecanethiol and lithium hydroxide hydrate, stirred at room temperature for 2 hours Deprotection and generation of bicyclic amine intermediate
2. Extraction and basification Extraction with hexanes-ethyl acetate and aqueous HCl, basification to pH 13 with NaOH Isolation of free amine
3. Purification Extraction with methylene chloride-methanol, drying, filtration, concentration tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate obtained with 81% yield

This method highlights the use of protecting groups, base-mediated transformations, and careful extraction to isolate bicyclic amine esters.

Industrial and Scale-Up Considerations

  • Industrial synthesis of bicyclic azabicyclo compounds often employs continuous flow reactors to optimize reaction times and yields.
  • Purity is maintained through chromatographic techniques and crystallization.
  • Automated systems allow for precise control of reaction parameters such as temperature, pH, and reagent addition rates.
  • High-purity starting materials and solvents are essential to minimize impurities and side products.

Analytical and Research Findings

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound.
  • Stereochemical configuration is verified through chiral chromatography or X-ray crystallography.
  • Computational studies, including Density Functional Theory (DFT), assist in understanding ring strain and reaction pathways, guiding optimization of reaction conditions for bicyclic systems.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Notes
Core bicyclic formation Intramolecular cyclization Amines, bicyclic ketones Requires controlled temperature and catalysts
Hydroxyl group introduction Oxidation or nucleophilic substitution Hydrogen peroxide, KMnO4, epoxidation reagents Mild conditions to avoid overoxidation
tert-Butyl ester installation Esterification tert-Butyl chloroformate, triethylamine Amine protection necessary (Boc group)
Purification Extraction, chromatography Organic solvents, drying agents Ensures high purity and stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.

    Industrial Applications: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The azabicyclo heptane ring system is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications Safety Profile
Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate (Target) 2982738-99-6 3-hydroxy (cis) C11H19NO3 213.27 CNS drug intermediates, stereoselective synthesis Limited data; likely moderate toxicity due to Boc protection
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-16-6 Additional nitrogen at 3-position C10H18N2O2 198.26 Anticancer drug intermediates (e.g., kinase inhibitors) H302 (harmful if swallowed), H315/H319 (skin/eye irritation)
Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate 1246281-86-6 3-oxo (ketone) C11H17NO3 211.26 Precursor for hydroxylated derivatives via reduction Requires dry storage (2–8°C); no major hazards listed
Tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide 1520084-19-8 Sulfur atom, sulfone groups C10H17NO4S 259.31 Exploration in sulfur-containing bioactive molecules Limited data; sulfone groups may influence reactivity
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 869494-15-5 3-benzyl, additional nitrogen C17H24N2O2 288.38 Lipophilic modifications for blood-brain barrier penetration H302 (harmful if swallowed)
Tert-butyl cis-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate 3051563-06-2 3-amino (cis) C11H20N2O2 212.29 Amine-functionalized intermediates for peptide coupling Basic nitrogen may require handling under inert conditions

Key Comparative Insights

Functional Group Influence: The 3-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 3-oxo (ketone) and 3-amino analogues. This impacts solubility and interactions with biological targets.

Nitrogen Content :

  • Diazabicyclo analogues (e.g., CAS 869494-16-6) feature an additional nitrogen, increasing hydrogen-bonding sites and basicity, which is advantageous in receptor-binding applications (e.g., α4β2 nicotinic acetylcholine receptor ligands) .

Stereochemical Considerations: The cis configuration of the hydroxyl group in the target compound is critical for its role in stereoselective synthesis, distinguishing it from trans-configured derivatives (e.g., tert-butyl trans-3-aminomethyl analogues, CAS 3050984-72-7) .

Applications :

  • The diazabicyclo scaffold (CAS 869494-16-6) is widely used in anticancer agents due to its rigid structure and ability to mimic peptide turn motifs.
  • The target compound’s hydroxyl group positions it as a precursor for glycosylation or phosphorylation in prodrug strategies.

Biological Activity

Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate, also known by its CAS number 1357353-36-6, is a bicyclic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • IUPAC Name : tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • CAS Number : 1357353-36-6

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that compounds in this class may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially influencing various physiological processes.

Pharmacological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes in microorganisms.
  • Analgesic Effects : Some derivatives of azabicyclo compounds have shown promise in pain management through modulation of neurotransmitter systems.
  • Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of azabicyclo compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound could reduce neuronal apoptosis induced by oxidative stressors. The compound enhanced the expression of neurotrophic factors, which are critical for neuronal survival and growth.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against Gram+
AnalgesicModulation of neurotransmitters
NeuroprotectiveReduced apoptosis in neurons

Safety and Toxicology

The compound is classified with warning labels indicating potential skin and eye irritation (H315, H319). It is essential to handle it with care, following appropriate safety protocols to mitigate exposure risks.

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